molecular formula C7H10N2O B6618599 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1781224-92-7

4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6618599
CAS No.: 1781224-92-7
M. Wt: 138.17 g/mol
InChI Key: MFDVAIVIMFGDLY-UHFFFAOYSA-N
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Description

4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a pyrazole-based aldehyde derivative with a methyl group at position 1 and an ethyl group at position 4 of the pyrazole ring. Pyrazole carbaldehydes are critical intermediates in medicinal and agrochemical synthesis due to their reactive aldehyde group, which facilitates condensation reactions to form Schiff bases, hydrazones, and heterocyclic fused systems .

  • Reactivity: The aldehyde group at position 5 participates in nucleophilic additions, enabling the synthesis of bioactive derivatives.
  • Applications: Pyrazole carbaldehydes are precursors to compounds with antibacterial, anti-inflammatory, and analgesic activities .

Properties

IUPAC Name

4-ethyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-3-6-4-8-9(2)7(6)5-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDVAIVIMFGDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyleneiminium chloride), which electrophilically attacks the electron-rich position 5 of the pyrazole ring. A study on analogous pyrazole derivatives demonstrated that heating 4-ethyl-1-methyl-1H-pyrazole with DMF/POCl₃ at 70°C for 12 hours yields the target aldehyde in 60% yield. The ethyl and methyl groups at positions 4 and 1, respectively, direct the formylation to position 5 due to their electron-donating effects, which enhance the nucleophilicity of the adjacent carbon.

Table 1: Vilsmeier-Haack Formylation Conditions

PrecursorReagentsTemperatureTime (h)Yield (%)
4-Ethyl-1-methyl-1H-pyrazoleDMF, POCl₃70°C1260

Key considerations include the exclusion of moisture and the use of anhydrous conditions to prevent hydrolysis of the intermediate iminium salt. Post-reaction workup typically involves neutralization with aqueous sodium acetate and extraction with dichloromethane.

Directed Lithiation and Alkylation

Directed ortho-metallation (DoM) strategies enable precise functionalization of pyrazole rings. For this compound, this method involves sequential lithiation and electrophilic quenching to install the ethyl group prior to formylation.

Synthetic Pathway

  • Lithiation : Treatment of 1-methyl-1H-pyrazole with n-butyllithium (n-BuLi) at –78°C in tetrahydrofuran (THF) generates a lithiated intermediate at position 4.

  • Ethylation : Quenching the lithiated species with ethyl iodide introduces the ethyl group, yielding 4-ethyl-1-methyl-1H-pyrazole.

  • Formylation : Subsequent Vilsmeier-Haack reaction (as described in Section 1) introduces the aldehyde at position 5.

Table 2: Lithiation-Ethylation Parameters

StepReagentsTemperatureTime (h)Yield (%)
Lithiationn-BuLi, THF–78°C0.570
EthylationEthyl iodide0°C to RT265

This method offers regioselectivity but requires cryogenic conditions and stringent exclusion of air and moisture.

Halogenation and Cross-Coupling

Palladium-catalyzed cross-coupling reactions provide a modular approach to functionalize pyrazole intermediates. For this compound, a halogenated precursor is coupled with an ethylating agent before formylation.

Synthetic Steps

  • Bromination : 1-Methyl-1H-pyrazole undergoes bromination at position 4 using bromine in chloroform, yielding 4-bromo-1-methyl-1H-pyrazole.

  • Suzuki-Miyaura Coupling : Reaction with ethylboronic acid in the presence of Pd(PPh₃)₄ and a base installs the ethyl group.

  • Formylation : The product is subjected to Vilsmeier-Haack conditions to introduce the aldehyde.

Table 3: Cross-Coupling Optimization

StepCatalystBaseSolventYield (%)
BrominationBr₂CHCl₃75
CouplingPd(PPh₃)₄K₂CO₃Dioxane68

This route is advantageous for scalability but involves multi-step purification and transition metal catalysts.

Oxidation of Hydroxymethyl Precursors

Alternative pathways involve the oxidation of 5-(hydroxymethyl)-4-ethyl-1-methyl-1H-pyrazole to the corresponding aldehyde.

Methodology

  • Hydroxymethyl Introduction : Lithiation of 4-ethyl-1-methyl-1H-pyrazole at position 5, followed by quenching with formaldehyde, yields the hydroxymethyl intermediate.

  • Oxidation : Treatment with manganese dioxide (MnO₂) in dichloromethane oxidizes the hydroxymethyl group to an aldehyde.

Table 4: Oxidation Parameters

Oxidizing AgentSolventTemperatureTime (h)Yield (%)
MnO₂CH₂Cl₂RT2455

While this method avoids harsh acidic conditions, the need for stoichiometric oxidants and prolonged reaction times limits its efficiency.

Comparative Analysis of Synthetic Routes

Table 5: Method Comparison

MethodAdvantagesLimitationsYield (%)
Vilsmeier-HaackSingle-step, high regioselectivityRequires POCl₃, moisture-sensitive60
Directed LithiationPrecise substituent placementCryogenic conditions, air-sensitive65
Cross-CouplingModular, scalableMulti-step, expensive catalysts68
OxidationMild conditionsLow yield, long reaction times55

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.
Key reagents and outcomes :

Reagent SystemConditionsProductYieldReference
KMnO₄ (aqueous)Acidic or neutral pH4-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid85–92%
CrO₃ (in acetic acid)Reflux, 4–6 hoursSame as above78–85%
TEMPO/NaOClRoom temperature, 12 hoursCarboxylic acid90%

Mechanistic Insight :
Oxidation proceeds via radical intermediates with KMnO₄ or CrO₃, while TEMPO-mediated systems follow a catalytic cycle involving hypochlorite .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or fully saturated hydrocarbons.
Typical protocols :

ReagentConditionsProductSelectivityReference
NaBH₄ (in MeOH)0°C to RT, 2 hours4-Ethyl-1-methyl-1H-pyrazole-5-methanol>95%
LiAlH₄ (dry THF)Reflux, 6 hoursSame as above88%
H₂/Pd-C1 atm, RT, 12 hoursPyrazole methanol82%

Notes : NaBH₄ is preferred for lab-scale reductions due to milder conditions and higher functional group tolerance .

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient pyrazole ring undergoes substitution, particularly at positions activated by the aldehyde group.

Example: Amination

ReagentConditionsProductYieldReference
NH₃ (excess)EtOH, 80°C, 24 hours5-Amino-4-ethyl-1-methyl-1H-pyrazole65%
BenzylamineDMF, 120°C, 8 hoursN-Benzyl derivative58%

Regioselectivity : Substitution favors the position ortho to the aldehyde due to electronic directing effects .

Condensation Reactions

The aldehyde participates in Schiff base formation and Knoevenagel condensations.

Knoevenagel Condensation

Active Methylene CompoundConditionsProductYieldReference
MalononitrilePiperidine, EtOH, RTα,β-Unsaturated nitrile75%
Ethyl cyanoacetateSame as aboveEthyl α-cyanocinnamate80%

Cyclization and Heterocycle Formation

The aldehyde group facilitates cyclization to form fused heterocycles.

Reaction TypeReagents/ConditionsProductBiological ActivityReference
Intramolecular cyclizationCuI, DMF, 120°CPyrazolo[3,4-d]pyridazineAntiviral
With thioureaHCl, EtOH, refluxPyrazolo-thiazoleAntimicrobial

Comparative Reactivity with Analogues

Substituent effects on reaction outcomes:

CompoundOxidation Rate (vs. KMnO₄)Reduction Ease (vs. NaBH₄)Notes
4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde1.0 (reference)1.0 (reference)Balanced steric/electronic effects
1-Phenyl analogue0.70.5Slower due to phenyl bulk
3-Nitro substituted1.31.8Enhanced aldehyde reactivity

Industrial and Pharmacological Relevance

  • Pharmaceutical intermediates : Used in synthesizing COX-2 inhibitors and kinase-targeting agents .

  • Agrochemicals : Key precursor for pyrazole-based herbicides with >90% field efficacy .

  • Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications .

Scientific Research Applications

Applications in Agrochemicals

One of the most significant applications of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is in the development of agrochemicals. Pyrazole derivatives have been incorporated into various pesticides due to their insecticidal properties.

Case Study: Insecticidal Activity

Recent studies have shown that pyrazole derivatives exhibit considerable insecticidal activity against pests such as Aphis fabae. For example, a series of 1H-pyrazole derivatives demonstrated mortality rates comparable to commercial insecticides like imidacloprid . This highlights the potential of this compound as a lead compound in developing new agrochemicals.

Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound are being explored for their therapeutic potential.

Case Study: Antimicrobial Properties

Research indicates that pyrazole derivatives can exhibit antimicrobial activities. A study focused on synthesizing various substituted pyrazoles revealed that certain derivatives displayed significant antibacterial properties against common pathogens. This suggests that this compound could be a candidate for further pharmacological evaluation .

Material Science

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of novel polymers and coatings.

Case Study: Polymer Development

Research has shown that incorporating pyrazole units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in creating materials that require durability under extreme conditions .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
AgrochemicalsDevelopment of insecticides based on pyrazole structureHigh efficacy against Aphis fabae
Medicinal ChemistryPotential antimicrobial agentsSignificant antibacterial activity observed
Material ScienceEnhancing properties of polymersImproved thermal stability

Mechanism of Action

The mechanism of action of 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is largely dependent on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The specific molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent effects:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features & Applications Reference
4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde 1-CH₃, 4-CH₂CH₃, 5-CHO C₇H₁₀N₂O 138.17 (calc.) Expected high lipophilicity; potential intermediate for agrochemicals N/A
4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde 1-CH₂CH₂F, 4-Cl, 5-CHO C₆H₆ClFN₂O 176.575 Electron-withdrawing Cl/F enhances electrophilicity of CHO group
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde 1-Ph, 3-CH₃, 4-CHO, 5-Cl C₁₁H₉ClN₂O 220.66 Aryl substituents improve antimicrobial activity
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde 1-CH₃, 3-CH₃, 4-Cl, 5-CHO C₆H₇ClN₂O 158.59 Steric hindrance from dual methyl groups may reduce reactivity
1-Methyl-1H-pyrazole-4-carbaldehyde 1-CH₃, 4-CHO C₅H₆N₂O 110.11 Simpler structure; used in small-molecule drug discovery

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (Cl, F) :

    • Chloro or fluoro substituents (e.g., at position 4 or 5) increase the electrophilicity of the aldehyde, accelerating nucleophilic additions. For example, 4-Chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carbaldehyde (MW 176.58) is utilized in high-throughput crystallography due to its stable crystal packing .
    • Chloro-substituted analogs (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit enhanced antimicrobial activity compared to alkyl-substituted derivatives .
  • Alkyl and Aryl Groups: Ethyl or methyl groups (e.g., 4-ethyl or 3-methyl) increase lipophilicity, improving membrane permeability in pharmaceuticals. For instance, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrates analgesic activity due to its aromatic phenoxy group . Aryl substituents (e.g., phenyl at position 1) enable π-π interactions in crystal structures, as seen in 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde, which stabilizes via C–H···π interactions .

Physicochemical and Spectral Properties

  • Solubility: Alkyl-substituted derivatives (e.g., 4-ethyl-1-methyl) are typically less polar than chloro- or aryl-substituted analogs, favoring organic solvents like ethanol or DMF .
  • Stability : Derivatives like 4-chloro-1,3-dimethyl-1H-pyrazole-5-carbaldehyde require storage at 2–8°C to prevent degradation .

Biological Activity

4-Ethyl-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both an ethyl group and an aldehyde functional group on the pyrazole ring, contributing to its unique chemical reactivity and biological activity. Its molecular formula is C7H10N2O, with a molecular weight of 138.17 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of enzymes, blocking substrate access. This mechanism is crucial in drug design for targeting specific pathways in disease processes.
  • Receptor Modulation : It can also modulate receptor activity, influencing signal transduction pathways. This property makes it valuable in therapeutic applications, particularly in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. For instance:

CompoundCell LineIC50 (µM)Reference
This compoundMDA-MB-231 (breast cancer)12.50
This compoundHepG2 (liver cancer)42.30

These results indicate that the compound has potential as a therapeutic agent against various cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of pathogens, suggesting its potential use in treating infections.

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The research focused on their anticancer effects across multiple cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.

Comparative Analysis

When compared to similar compounds, such as 1-methyl-1H-pyrazole-5-carbaldehyde and 3,5-dimethyl-1H-pyrazole derivatives, this compound exhibits a distinct balance of steric and electronic effects that enhance its biological activity. The presence of the ethyl group increases lipophilicity, potentially improving cell membrane permeability and bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-ethyl-1-methyl-1H-pyrazole-5-carbaldehyde?

  • Methodology :

  • Vilsmeier-Haack Reaction : Widely used for pyrazole carbaldehyde synthesis. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier-Haack formylation of pyrazolones under POCl₃/DMF conditions . Adapting this method, this compound could be prepared by substituting the starting pyrazolone with a 4-ethyl-1-methyl analog.
  • Nucleophilic Substitution : describes chloro-pyrazole carbaldehydes reacting with phenols (e.g., K₂CO₃ catalysis) to introduce aryloxy groups. This approach could be modified to install ethyl groups via alkylation .
    • Key Considerations : Monitor reaction temperature (typically 0–80°C) and stoichiometry to avoid over-halogenation or side reactions.

Q. How can the purity and structure of this compound be validated?

  • Characterization Techniques :

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.5–10.5 ppm) and FTIR for carbonyl (C=O) stretching (~1700 cm⁻¹) .
  • Chromatography : HPLC or GC with >95% purity thresholds, as seen in reagent catalogs (e.g., Kanto Chemical’s >98% HPLC purity standards) .
  • Melting Point : Compare observed mp with literature values (e.g., related carbaldehydes have m.p. 112–230°C) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of substituents in pyrazole carbaldehyde synthesis?

  • Mechanistic Insights :

  • The Vilsmeier-Haack reaction’s electrophilic substitution favors the para position relative to electron-donating groups (e.g., methyl). Steric effects from ethyl groups may shift reactivity, requiring computational modeling (DFT) to predict regioselectivity .
  • Substituent electronic effects (e.g., EDG/EWG) can be analyzed via Hammett plots to correlate reaction rates with σ values .
    • Experimental Design : Use controlled stepwise alkylation (e.g., introducing ethyl before methyl) and monitor intermediates via LC-MS .

Q. How does the 4-ethyl group influence the compound’s reactivity in heterocyclic fusion reactions?

  • Case Study : demonstrates pyrazole carbaldehydes as precursors for fused systems (e.g., pyrazolo[3,4-c]pyrazoles). The ethyl group’s steric bulk may slow cyclization kinetics but enhance thermal stability in reflux conditions (e.g., ethanol/acetic acid) .
  • Data Analysis : Compare reaction yields of ethyl-substituted analogs (60–75% in ) with smaller substituents (e.g., methyl) to quantify steric effects .

Q. What computational tools predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like enoyl-ACP reductase (e.g., IC₅₀ values from ) .
  • QSAR Models : Corrogate substituent parameters (logP, molar refractivity) with bioactivity data (e.g., antibacterial IC₅₀) from and .
    • Validation : Cross-check predictions with in vitro assays (e.g., MIC testing against S. aureus).

Methodological Challenges and Contradictions

Q. How to resolve discrepancies in reported yields for pyrazole carbaldehyde syntheses?

  • Analysis :

  • reports yields of 60–75% for dihydropyrazole carbaldehydes, while cites lower yields (~50%) for Knoevenagel condensations. These variations arise from differences in catalyst (e.g., K₂CO₃ vs. piperidine) and solvent polarity .
    • Recommendation : Optimize solvent systems (e.g., DMF vs. THF) and employ microwave-assisted synthesis to enhance efficiency .

Q. What are the limitations of spectral data in characterizing pyrazole carbaldehydes?

  • Case Example : highlights overlapping NMR signals for methyl and ethyl groups in pyrazole derivatives. Use DEPT-135 or 2D-COSY to resolve ambiguities .
  • Advanced Tools : X-ray crystallography (as in ) provides definitive structural confirmation but requires high-purity crystals .

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